6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
Description
Chemical Structure and Properties
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid (CAS: 885520-62-7) is a halogenated indazole derivative with the molecular formula C₈H₄BrFN₂O₂ and a molecular weight of 259.03 g/mol . Its structure consists of a bicyclic indazole core (a benzene ring fused to a pyrazole ring) substituted with a bromine atom at position 6, a fluorine atom at position 4, and a carboxylic acid group at position 3. This unique substitution pattern enhances its reactivity and biological interactions, particularly in medicinal chemistry applications such as kinase inhibition .
Synthesis and Characterization
The compound is synthesized via multi-step routes requiring precise control of reaction conditions (e.g., temperature, pH) to optimize yield and purity. Characterization typically employs NMR spectroscopy and mass spectrometry to confirm structural integrity .
Properties
IUPAC Name |
6-bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPDJXSRIPZFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646232 | |
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-62-7 | |
| Record name | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Method A: Synthesis from Precursor Compounds
This method involves a multi-step synthesis starting from simpler precursor compounds.
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- 4-bromo-3-fluoro-2-methylaniline
- Acetic acid
- Isoamyl sulfite
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- Dissolve 20.4 g of 4-bromo-3-fluoro-2-methylaniline in 200 mL of toluene.
- Heat the mixture to 90°C and add diethyl ether dropwise.
- Introduce acetic acid (7.8 g) and raise the temperature to 110°C.
- Add isoamyl sulfite (15.2 g) while maintaining the temperature at 110°C for three hours.
- After completion, analyze via thin-layer chromatography, concentrate, and purify using methanol to yield the desired product.
Method B: Direct Bromination and Fluorination
This method focuses on modifying existing indazole structures through bromination and fluorination reactions.
-
- Indazole
- N-bromosuccinimide (for bromination)
- Fluorinating agents
-
- Indazole is treated with N-bromosuccinimide in an acetonitrile solvent at low temperatures (below 10°C).
- Following bromination, fluorination is performed using appropriate fluorinating agents under controlled conditions.
- The reaction is monitored using thin-layer chromatography until completion, followed by purification steps.
The yield of synthesized compounds is critical for evaluating the efficiency of preparation methods. Below is a summary table of yields obtained from different methods:
| Method | Yield (%) | Conditions |
|---|---|---|
| Method A | 40.5 | Temperature: 110°C, Time: 3h |
| Method B | Varies | Controlled temperature |
Characterization Techniques
To confirm the structure and purity of synthesized this compound, several characterization techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the molecular structure by analyzing the environment of hydrogen atoms in the molecule.
Mass Spectrometry (MS) : Provides information on the molecular weight and composition of the compound.
Thin-Layer Chromatography (TLC) : A quick method for monitoring the progress of reactions and assessing purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and fluorine atoms participate in nucleophilic substitutions under controlled conditions. Bromine's higher leaving group ability facilitates aromatic substitution, while fluorine typically requires stronger bases due to its electronegativity.
| Reaction Type | Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|---|
| Bromine displacement | Pd catalysis, aryl boronic acids | Biaryl derivatives | 65–78 | |
| Fluorine displacement | KOtBu, DMF, 80°C | Hydroxyl/amino-substituted | 42–55 |
Key findings :
-
Bromine substitution occurs efficiently in Suzuki-Miyaura couplings for biaryl synthesis.
-
Fluorine substitution requires polar aprotic solvents and strong bases to activate the C–F bond .
Carboxylic Acid Derivative Formation
The -COOH group undergoes standard acid-based reactions, enabling conversion to esters, amides, or acid chlorides.
Experimental notes :
-
Acid chlorides react spontaneously with alcohols to form esters without catalysts.
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-couplings for complex molecule synthesis.
| Coupling Type | Catalysts/Ligands | Partners | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 70–82 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | 60–75 |
Mechanistic insights :
-
Suzuki reactions proceed via oxidative addition of Pd(0) to C–Br bond.
-
Buchwald-Hartwig aminations require bulky ligands to prevent β-hydride elimination.
Ring Functionalization
The indazole core participates in electrophilic substitutions, though halogen substituents direct reactivity.
| Reaction Type | Conditions | Position Modified | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5 (meta to halogens) | Nitro derivatives |
| Sulfonation | ClSO₃H, CH₂Cl₂ | C7 (para to N1) | Sulfonic acids |
Regioselectivity :
-
Electron-withdrawing Br/F groups deactivate the ring, directing nitration to C5 .
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Sulfonation occurs at C7 due to steric and electronic factors.
Reduction Reactions
Selective reductions target specific functional groups while preserving others.
| Target Group | Reagents | Products | Selectivity |
|---|---|---|---|
| Carboxylic acid | LiAlH₄, THF | 3-Hydroxymethylindazole | Full reduction to alcohol |
| Nitro (if present) | H₂, Pd/C | Amino derivatives | Retains halogens |
Caution :
Supramolecular Interactions
The compound forms coordination complexes via its carboxylic acid and N1 atom.
| Metal Ion | Solvent System | Complex Structure | Application |
|---|---|---|---|
| Cu(II) | EtOH/H₂O | Octahedral geometry | Catalysis |
| Zn(II) | DMSO | Tetrahedral coordination | Luminescent materials |
Spectroscopic data :
This reactivity profile establishes this compound as a versatile synthon for drug discovery, materials science, and catalysis. Strategic use of its halogen and carboxylic acid groups enables tailored modifications to meet specific research or industrial needs.
Scientific Research Applications
Synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid
The synthesis of this compound typically involves several organic reactions. Common methods include:
- Fischer Indole Synthesis : This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole structure.
- Transition Metal-Catalyzed Reactions : These reactions facilitate the formation of C–N and N–N bonds, which are crucial for constructing indazole derivatives.
These synthetic strategies have led to optimized pathways that improve yield and efficiency in producing this compound, making it accessible for further research and application in drug development .
Antitumor Activity
This compound has shown promising antitumor properties. Studies indicate that derivatives of indazole can inhibit cancer cell lines effectively. For instance, specific analogs have demonstrated significant inhibitory effects against K562 leukemia cells with low IC50 values, indicating high potency . The mechanism often involves:
- Induction of Apoptosis : The compound influences cell cycle distribution and apoptosis pathways by modulating proteins such as Bcl-2 and p53.
Antimicrobial Properties
Research highlights the antimicrobial potential of indazole derivatives, including this compound. These compounds exhibit moderate to high activity against various bacterial strains, such as Staphylococcus spp. and Escherichia coli . The structural features contribute to their ability to bind effectively to microbial targets.
Kinase Inhibition
Indazoles are increasingly recognized as kinase inhibitors in cancer therapy. Compounds like this compound may interact with specific kinases involved in cancer progression, offering a pathway for targeted therapies .
Biological Activities
The biological activities of this compound extend beyond antitumor effects:
- Anti-inflammatory Effects : Some studies suggest that indazole derivatives can exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
- Antiviral Activity : Preliminary research indicates potential antiviral effects against HIV and other viruses, positioning these compounds as candidates for further investigation .
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, indazole derivatives often act by inhibiting enzymes or receptors involved in disease pathways. For example, they may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the distinct features of 6-bromo-4-fluoro-1H-indazole-3-carboxylic acid, the following table and analysis compare it with structurally related indazole derivatives:
Table 1: Comparative Analysis of Indazole Derivatives
Key Comparative Insights
Substituent Position and Type: The fluorine atom at position 4 in this compound enhances electronegativity and hydrogen-bonding capacity compared to non-fluorinated analogs (e.g., 6-bromo-1H-indazole-3-carboxylic acid), improving interactions with biological targets like ATP-binding pockets in kinases .
Functional Group Influence: The carboxylic acid group at position 3 facilitates salt formation and solubility, critical for drug formulation.
Biological Activity: Compounds with dual halogenation (Br and F) demonstrate superior kinase inhibition compared to mono-halogenated derivatives. For example, this compound shows enhanced PI3Kδ inhibition over its non-fluorinated counterpart . Positional isomerism significantly impacts activity: Shifting bromine from position 6 to 5 (as in 5-bromo-4-fluoro-1H-indazole-3-carboxylic acid) reduces potency due to misalignment with target binding sites .
Core Structure Variations :
- Indazole derivatives generally exhibit greater metabolic stability than indole analogs (e.g., 6-bromo-4-chloro-1H-indole-3-carboxylic acid) due to the pyrazole ring’s resistance to oxidative degradation .
Biological Activity
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a synthetic compound belonging to the indazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of bromine and fluorine substituents, which enhance its lipophilicity and biological activity. Its chemical formula is , and it can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 885520-23-0
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.
- Antimicrobial Effects : Preliminary investigations indicate antimicrobial properties, making it a candidate for further exploration in combating microbial resistance.
- Antitumor Activity : Indazole derivatives are known for their anticancer potential. The compound's structure suggests it may interact with specific targets involved in tumor growth regulation .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes within biochemical pathways, such as phosphoinositide 3-kinase (PI3K) and others involved in cellular signaling .
- Receptor Binding : Its halogen substituents enhance binding affinity to specific receptors, influencing cellular processes and potentially leading to therapeutic effects.
Synthesis Methods
Several synthetic pathways have been proposed for the production of this compound, including:
- Condensation Reactions : Utilizing brominated and fluorinated precursors to form the indazole ring structure.
- Functional Group Modifications : Post-synthesis modifications to enhance solubility and bioactivity.
Data Table: Comparative Analysis of Indazole Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine at position 6, Fluorine at 4 | Anti-inflammatory, Antimicrobial |
| 4-Fluoro-1H-indazole | Fluorine at position 4 | Moderate anti-inflammatory |
| Methyl 6-bromo-4-fluoro-1H-indazole-3-carboxylate | Methyl ester instead of carboxylic acid | Altered solubility, potential activity |
Case Studies
Recent studies have highlighted the efficacy of indazole derivatives in various therapeutic contexts:
- Antitumor Efficacy : A study demonstrated that indazole derivatives significantly inhibited tumor growth in mouse models of colon cancer. The specific mechanisms involved were linked to the inhibition of PLK4 (polo-like kinase 4) activity, suggesting potential applications in cancer therapy .
- Inflammatory Response Modulation : Another investigation focused on the anti-inflammatory effects of related compounds, showing promise in reducing cytokine levels in vitro, indicating a pathway for therapeutic development against chronic inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid?
- Methodology : Synthesis typically involves bromination of indazole precursors using reagents like N-bromosuccinimide (NBS) under controlled conditions, followed by fluorination via nucleophilic aromatic substitution with KF or CsF. Carboxylic acid functionality is introduced through oxidation of methyl esters or direct carboxylation. Purification employs recrystallization (e.g., ethanol/water mixtures) or silica gel chromatography. Analogous indazole derivatives report yields up to 85% under optimized conditions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight, light-resistant containers under anhydrous conditions at room temperature. Moisture-sensitive groups (e.g., carboxylic acid) necessitate desiccants like silica gel. Avoid prolonged exposure to air to prevent hydrolysis or decomposition. Purity should be verified via HPLC before long-term storage .
Q. What analytical techniques are recommended for structural confirmation?
- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. ¹H, ¹³C, and ¹⁹F NMR in DMSO-d₆ or CDCl₃ resolve substituent positions. X-ray crystallography (e.g., via SHELXL refinement) provides unambiguous bond geometry. Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .
Advanced Research Questions
Q. How can researchers resolve contradictory NOE data during structural elucidation?
- Methodology : Contradictory nuclear Overhauser effects (NOE) may arise from dynamic processes or signal overlap. Conduct variable-temperature NMR to assess conformational mobility. Complementary techniques like X-ray crystallography (using SHELX programs) or DFT calculations validate spatial arrangements. For example, SHELXL refines occupancy ratios in disordered crystal structures .
Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions with this compound?
- Methodology : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts with K₂CO₃ in DMF/H₂O (3:1) at 80–100°C. Boronic acid partners with electron-withdrawing groups (e.g., 4-fluorophenylboronic acid) enhance reactivity. Monitor reaction progress via LC-MS. Post-coupling purification involves acid-base extraction to remove Pd residues .
Q. How can computational modeling guide derivatization for kinase inhibition?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to kinase ATP pockets. Replace the carboxylic acid with bioisosteres (e.g., tetrazoles) to improve membrane permeability while retaining hydrogen-bonding interactions. MD simulations (GROMACS) evaluate stability of inhibitor-enzyme complexes .
Q. What experimental designs mitigate low yields in fluorination steps?
- Methodology : Screen fluorinating agents (e.g., Selectfluor vs. DAST) under inert atmospheres. Use microwave-assisted synthesis to reduce reaction times. Optimize solvent polarity (e.g., DMF for SNAr reactions) and stoichiometry. For example, DAST in anhydrous THF at 0°C minimizes side reactions in analogous fluorinated indazoles .
Data Contradiction Analysis
Q. How to address discrepancies between spectroscopic and crystallographic data?
- Methodology : Cross-validate NMR assignments with COSY and HSQC experiments. If crystallography reveals a tautomeric form (e.g., 1H vs. 2H-indazole), use pH-dependent NMR to confirm protonation states. SHELXL’s R-factor analysis identifies systematic errors in diffraction data .
Q. Why might HPLC purity assays conflict with elemental analysis results?
- Methodology : Residual solvents or inorganic salts (undetected by HPLC) may skew elemental analysis. Perform TGA to quantify volatiles and ICP-MS for metal traces. Use preparative HPLC to isolate the compound and repeat CHNS analysis .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
